6-Methyl-2,3-bis-(trifluoromethyl)pyridine molecular weight
6-Methyl-2,3-bis-(trifluoromethyl)pyridine molecular weight
An In-depth Technical Guide to 6-Methyl-2,3-bis-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Methyl-2,3-bis-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal and agrochemical research. We will explore its fundamental physicochemical properties, delve into established and theoretical synthetic pathways, and discuss the analytical techniques essential for its characterization. The core of this guide focuses on the strategic importance of the trifluoromethylpyridine (TFMP) moiety, explaining how the unique electronic properties of the trifluoromethyl groups influence molecular conformation, metabolic stability, and bioactivity. This document serves as a critical resource for researchers aiming to leverage this versatile chemical scaffold in the design and development of novel pharmaceuticals and next-generation agrochemicals.
The Strategic Importance of Trifluoromethylpyridines in Chemical Design
The incorporation of fluorine and fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] Among these, the trifluoromethylpyridine (TFMP) scaffold is particularly prominent.[2] The trifluoromethyl (CF₃) group is a powerful modulator of a molecule's physicochemical properties for several key reasons:
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Strong Electron-Withdrawing Nature : The CF₃ group possesses a Hammett constant of 0.54, indicating it is a potent electron-withdrawing group.[1] This significantly lowers the electron density of the attached pyridine ring, which in turn influences the molecule's reactivity, pKa, and potential for hydrogen bonding.[3]
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Enhanced Lipophilicity : The introduction of trifluoromethyl groups often increases a molecule's lipophilicity. This can improve its ability to cross biological membranes, a critical factor for bioavailability and passage across the blood-brain barrier.[4]
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Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-CF₃ group can block common pathways of enzymatic degradation, thereby increasing the compound's in-vivo half-life and overall efficacy.[4]
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Conformational Control : The steric bulk and unique electronic properties of CF₃ groups can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that enhances its binding affinity to a target protein.[5]
These combined effects have led to the successful integration of the TFMP moiety into numerous commercial products, including over 20 agrochemicals and several approved pharmaceutical and veterinary drugs.[1][6] 6-Methyl-2,3-bis-(trifluoromethyl)pyridine represents a specific and valuable building block within this class, offering a unique substitution pattern for synthetic exploration.
Physicochemical and Structural Properties
6-Methyl-2,3-bis-(trifluoromethyl)pyridine is a solid at room temperature. Its core structure consists of a pyridine ring substituted with a methyl group at the 6-position and two trifluoromethyl groups at the 2- and 3-positions. This specific arrangement creates a unique electronic and steric environment that dictates its reactivity and utility as a synthetic intermediate.
Table 1: Core Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₅F₆N | |
| Molecular Weight | 229.12 g/mol | |
| Physical Form | Solid | |
| MDL Number | MFCD11226677 | |
| PubChem Substance ID | 329818257 | |
| InChI Key | TVSKSASIHFEAQQ-UHFFFAOYSA-N |
| SMILES String | FC(F)(F)c1nc(ccc1C(F)(F)F)C | |
Synthesis and Mechanistic Considerations
The synthesis of highly substituted trifluoromethylpyridines is a non-trivial challenge in organic chemistry. Direct C-H trifluoromethylation of pyridine rings is an active area of research, but achieving specific regioselectivity, especially for multiple substitutions, often requires sophisticated catalytic systems or pre-functionalized substrates.[7]
Conceptual Synthetic Workflow:
A likely approach would involve a multi-step synthesis starting from a more accessible pyridine derivative. The key steps would involve the sequential and regioselective introduction of the two trifluoromethyl groups and the methyl group.
Key Mechanistic Principles:
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Halogen/Fluorine Exchange : A common industrial method involves starting with a trichloromethylpyridine derivative and performing a halogen exchange reaction using a fluoride source like HF.[1] This is often performed in the gas phase at high temperatures.
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Building Block Strategy : Annulation reactions that construct the pyridine ring from acyclic precursors are powerful. This involves reacting a trifluoromethyl-containing ketone or ester with an appropriate partner to form the heterocyclic core.[1][6]
-
Late-Stage C-H Functionalization : More advanced methods focus on the direct conversion of C-H bonds to C-CF₃ bonds. For pyridine, this can be challenging due to the ring's electron-deficient nature. Recent advances have utilized nucleophilic activation via hydrosilylation to facilitate subsequent electrophilic trifluoromethylation at the 3-position.[7]
The choice of synthetic route depends heavily on the availability of starting materials, desired scale, and the need to control the precise placement of the three distinct substituents on the pyridine ring.
Spectroscopic and Analytical Characterization
Unambiguous confirmation of the structure of 6-Methyl-2,3-bis-(trifluoromethyl)pyridine requires a suite of modern analytical techniques.
Protocol: Standard Characterization Workflow
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is expected to be relatively simple. It should feature signals for the methyl group (a singlet, ~2.5 ppm) and two distinct aromatic protons on the pyridine ring, showing characteristic coupling patterns.
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¹³C NMR : The carbon spectrum will show signals for the methyl carbon, the four aromatic carbons, and the two trifluoromethyl carbons. The carbons attached to the fluorine atoms will appear as quartets due to C-F coupling.
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¹⁹F NMR : This is the most definitive technique. Two distinct signals are expected, one for each of the non-equivalent CF₃ groups. The chemical shifts will be indicative of their position on the electron-deficient pyridine ring.
-
-
Mass Spectrometry (MS) :
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The observed molecular ion peak (M+) should correspond to the calculated exact mass of C₈H₅F₆N.[9]
-
The fragmentation pattern can provide further structural information.
-
-
Infrared (IR) Spectroscopy :
-
The IR spectrum will be characterized by strong absorption bands in the 1100-1350 cm⁻¹ region, which are typical for C-F stretching vibrations of the CF₃ groups. Aromatic C-H and C=N stretching vibrations will also be present.
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Applications in Drug Discovery and Agrochemicals
The true value of 6-Methyl-2,3-bis-(trifluoromethyl)pyridine lies in its potential as a building block for creating more complex, biologically active molecules.
-
Pharmaceutical Development : The TFMP core is a privileged scaffold in medicinal chemistry.[1][2] The two CF₃ groups at the 2- and 3-positions create a highly electron-deficient region of the molecule, which can be exploited for specific molecular interactions, such as dipole-dipole or halogen bonding with a protein target. The methyl group at the 6-position provides a handle for further synthetic elaboration or can serve to fine-tune steric and electronic properties. Molecules containing this scaffold are candidates for development as antiviral, anticancer, or central nervous system agents.[10]
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Agrochemical Innovation : The TFMP moiety is a key component in many modern pesticides.[1][5] For example, Chlorfluazuron, an insect growth regulator, utilizes a trifluoromethyl-substituted pyridine structure to achieve its activity.[1][6] The unique properties imparted by the CF₃ groups can lead to compounds with high efficacy, low toxicity to non-target organisms, and favorable environmental profiles. 6-Methyl-2,3-bis-(trifluoromethyl)pyridine can serve as a starting point for the synthesis of novel insecticides, herbicides, and fungicides.
Safety and Handling
Based on available safety data for this compound, 6-Methyl-2,3-bis-(trifluoromethyl)pyridine must be handled with significant care.
-
Hazard Classification : The compound is classified under GHS06, indicating acute toxicity.
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Signal Word : Danger
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Hazard Statements : H301 - Toxic if swallowed.
Handling Protocol:
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
-
Engineering Controls : All handling of the solid or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal : Dispose of waste material in accordance with all local, regional, and national regulations for hazardous chemical waste.
Conclusion
6-Methyl-2,3-bis-(trifluoromethyl)pyridine is more than a simple chemical compound; it is a strategic tool for molecular design. Its value is derived from the powerful influence of its two trifluoromethyl substituents, which bestow enhanced metabolic stability, increased lipophilicity, and unique electronic characteristics upon parent molecules. While its synthesis presents challenges, the potential rewards in developing novel, high-efficacy pharmaceuticals and agrochemicals are substantial. This guide has provided the foundational knowledge—from physicochemical properties to synthetic considerations and safety protocols—to empower researchers to effectively utilize this potent building block in their discovery programs.
References
-
Methyl 6-(Trifluoromethyl)Pyridine-3-Carboxylate - Pipzine Chemicals . Source: Pipzine Chemicals. [Link]
-
Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides . Source: Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Trifluoromethylpyridine: Its chemistry and applications - Research Outreach . Source: Research Outreach. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . Source: MDPI. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . Source: PubMed Central (PMC). [Link]
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine . Source: Asian Journal of Chemistry. [Link]
-
Photocatalytic Silylation/Germylation and Cascade Cyclization of N-(o-Cyanobiaryl)acrylamides . Source: ACS Publications. [Link]
-
2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem . Source: PubChem. [Link]
-
Synthesis of 6‐trifluoromethyl pyridine derivatives. Source: ResearchGate. [Link]
-
(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . Source: ResearchGate. [Link]
-
Synthesis and Coordination Properties of Trifluoromethyl Decorated Derivatives of 2,6-Bis[(diphenylphosphinoyl)methyl]pyridine N-Oxide Ligands with Lanthanide Ions . Source: Inorganic Chemistry - ACS Publications. [Link]
-
2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet . Source: Jubilant Ingrevia Limited. [Link]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation . Source: Organic Letters - ACS Publications. [Link]
-
2,6-Bis(trifluoromethyl)pyridine | C7H3F6N | CID 589864 - PubChem . Source: PubChem. [Link]
-
2-Fluoro-6-(trifluoromethyl)pyridine (FTF) - Huimeng Bio-tech . Source: Huimeng Bio-tech. [Link]
-
Synthesis and Coordination Properties of Trifluoromethyl Decorated Derivatives of 2,6-Bis[(diphenylphosphinoyl)methyl]pyridin... . Source: Oak Ridge National Laboratory. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Methyl 6-(Trifluoromethyl)Pyridine-3-Carboxylate - Properties, Applications, Safety Data & China Manufacturer Supplier [pipzine-chem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]
